molecular formula C6H12O4 B14368628 Ethyl dimethoxyacetate CAS No. 90837-72-2

Ethyl dimethoxyacetate

Cat. No.: B14368628
CAS No.: 90837-72-2
M. Wt: 148.16 g/mol
InChI Key: JJNAVCJGVAXQIJ-UHFFFAOYSA-N
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Description

Ethyl dimethoxyacetate (CAS 624-55-5, C6H12O4) is a versatile ester and protected glyoxylate equivalent valued in organic synthesis . It serves as a crucial precursor to Weinreb amides, enabling high-yield preparation of diverse α-ketoacetals upon reaction with Grignard reagents or alkyllithiums without formation of tertiary alcohol byproducts . This functionality is a strategic array for selective keto group functionalization while the aldehyde is protected as an acetal . Researchers utilize these α-ketoacetals to synthesize important organic compounds such as chiral cyanohydrins, chiral sulfoxides, α-hydroxy acetals, and 1,2-aminoalcohols . The compound is also a key intermediate in multi-step syntheses of complex molecules, including the β2-adrenergic receptor agonist (±)-salbutamol . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dimethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4-10-5(7)6(8-2)9-3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAVCJGVAXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565363
Record name Ethyl dimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90837-72-2
Record name Ethyl dimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical Synthesis of Ethyl Dimethoxyacetate and Its Structural Analogs

Direct Synthetic Pathways and Optimizations

Direct synthetic routes to ethyl dimethoxyacetate primarily involve the formation of the ester and acetal (B89532) functionalities in a controlled manner. These methods are often favored for their atom economy and potentially simpler workup procedures.

Esterification and Acetalization Reactions under Controlled Conditions

The synthesis of this compound can be accomplished through the direct esterification of dimethoxyacetic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. To drive the equilibrium towards the product, it is common to use an excess of the alcohol reactant or to remove the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org The yield of such esterification reactions is highly dependent on the reaction conditions, including the molar ratio of reactants, catalyst concentration, and reaction temperature. researchgate.netresearchgate.net For example, studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio can significantly improve the yield. researchgate.net

Alternatively, this compound can be prepared via the acetalization of ethyl glyoxylate (B1226380). In this process, ethyl glyoxylate is reacted with an orthoformate, such as trimethyl orthoformate or triethyl orthoformate, in the presence of an acid catalyst. orgsyn.orgorganic-chemistry.org The orthoformate serves as both the source of the alkoxy groups and a dehydrating agent, reacting with the water generated to drive the reaction to completion. organic-chemistry.org Various acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgacs.org

Table 1: Representative Conditions for Direct Synthesis of Dialkoxyacetates

Starting Materials Reagents Catalyst Conditions Yield Reference
Acetic Acid, Ethanol - Acid Catalyst Equilibrium Conditions 65% (1:1 ratio) masterorganicchemistry.com
Acetic Acid, Ethanol - Acid Catalyst 10-fold excess ethanol 97% masterorganicchemistry.com
Glyoxylic Acid, Trialkyl Orthoformate - Anhydrous Acid <10°C ~80% shu.ac.uk
Ethyl Glyoxylate, Trimethyl Orthoformate p-Toluenesulfonic acid - 20°C, 3h High acs.org

Transesterification Protocols Involving Related Dialkoxyacetates

Transesterification offers another direct route to this compound, typically starting from a more readily available dialkoxyacetate, such as mthis compound. This process involves the exchange of the methyl ester group for an ethyl group by reacting the starting material with ethanol in the presence of a suitable catalyst.

A notable development in this area is the use of anion exchange resins as catalysts. For instance, a patent describes a method where a solution of an ester compound in methanol (B129727) or ethanol is passed through a column packed with an anion exchange resin having methoxide (B1231860) or ethoxide as the counter anion. epo.org This technique allows for efficient transesterification under mild conditions and simplifies product purification as the catalyst is in a solid phase. epo.orgsapub.orgresearchgate.net Strongly basic anion exchange resins are often preferred due to their higher reaction rates. epo.org

Table 2: Transesterification for the Synthesis of Alkyl Esters

Starting Ester Alcohol Catalyst Method Key Feature Reference
Mthis compound Ethanol Anion Exchange Resin (Ethoxide form) Column Chromatography Heterogeneous catalysis, ease of separation epo.org
Triglycerides Methanol Amberlyst A26 OH Batch Reactor Can also remove free fatty acids sapub.org

Multistep Synthesis from Precursor Molecules

When direct routes are not feasible or economical, multistep syntheses provide alternative pathways to this compound. These routes often start from more complex or readily available precursors and involve a sequence of chemical transformations.

Routes Utilizing Dichloroacetate (B87207) Derivatives

A well-established method for the synthesis of dialkoxyacetates involves the reaction of a dichloroacetate ester with a sodium alkoxide. To synthesize this compound via this route, one would react ethyl dichloroacetate with sodium methoxide. A similar procedure is documented for the synthesis of ethyl diethoxyacetate, where ethyl dichloroacetate is treated with sodium ethoxide. orgsyn.org This reaction proceeds via a nucleophilic substitution of the two chlorine atoms by methoxy (B1213986) groups. Poorer yields are often reported when dichloroacetic acid is first esterified and then treated with sodium ethoxide, suggesting that the esterification should ideally follow the formation of the diethoxyacetic acid. orgsyn.org

Convergent Synthesis from Glyoxylic Acid Precursors

Convergent synthetic strategies often begin with glyoxylic acid or its derivatives. A practical method involves the reaction of glyoxylic acid with a trialkyl orthoformate in the presence of an acid catalyst to form the corresponding dialkoxyacetate. shu.ac.uk For the synthesis of this compound, glyoxylic acid would be reacted with trimethyl orthoformate to yield dimethoxyacetic acid, which is then esterified with ethanol. A more direct approach would be the reaction of glyoxylic acid with triethyl orthoformate to produce ethyl diethoxyacetate, which could then potentially be transesterified. A documented procedure for the synthesis of methyl glyoxylate involves the reaction of glyoxylic acid monohydrate with mthis compound. researchgate.net

Catalytic Approaches in this compound Synthesis

The development of novel catalysts is a key area of research for improving the efficiency and sustainability of chemical syntheses. Several catalytic systems have shown promise for the reactions involved in the production of this compound.

For the esterification and transesterification steps, both solid acid and base catalysts have been investigated. Hydrotalcites, which are layered double hydroxides, can act as solid base catalysts for transesterification reactions. rsc.orgresearchgate.net Their catalytic activity can be tuned by altering their composition and thermal treatment. uu.nlnih.gov

Ionic liquids have also emerged as effective catalysts and reaction media for esterification reactions. tubitak.gov.trresearchgate.netgoogle.com They offer advantages such as low vapor pressure, thermal stability, and the potential for catalyst recycling. rsc.org For example, 1-butylpyridinium (B1220074) iodide has been used as a recyclable catalyst for the oxidative esterification of carboxylic acids. rsc.org Imidazolinium-based ionic liquids have also been shown to be efficient media for the esterification of carboxylic acids with alkyl halides. researchgate.net

Table 3: Catalytic Systems for Esterification and Related Reactions

Reaction Type Catalyst Catalyst Type Advantages Reference
Transesterification Hydrotalcite Solid Base Heterogeneous, tunable basicity rsc.orgresearchgate.net
Oxidative Esterification 1-Butylpyridinium Iodide Ionic Liquid Recyclable, metal-free rsc.org
Esterification Imidazolinium Methanesulfonate Ionic Liquid Mild, green, reusable researchgate.net
Esterification [Bu3PR]+N(CF3SO2)2- Ionic Liquid - google.com

Development of Homogeneous and Heterogeneous Catalytic Systems

The formation of the acetal moiety in this compound typically involves the reaction of a glyoxylate precursor with an alcohol, or the transesterification of an orthoformate. The efficiency and selectivity of these transformations are heavily reliant on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been developed, each offering distinct advantages.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in organic synthesis due to their high activity and selectivity under often mild reaction conditions. acs.org For the synthesis of dialkoxyacetates and related orthoesters, common homogeneous catalysts include Brønsted and Lewis acids. mdpi.com For instance, acids such as sulfuric acid or p-toluenesulfonic acid can effectively catalyze the esterification and acetalization steps. mdpi.comeurochemengineering.com While reactions involving reagents like triethyl orthoformate can proceed without external catalysis, the addition of an acid catalyst helps to drive the equilibrium towards the desired product by converting by-products. rsc.org

A key advantage of homogeneous catalysts is the ability to fine-tune their steric and electronic properties at a molecular level, allowing for precise control over the reaction. acs.org However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and complicates catalyst recycling, a factor of particular concern in pharmaceutical and fine chemical production. beilstein-journals.org

Heterogeneous Catalysis:

To overcome the separation challenges of homogeneous systems, significant research has focused on developing heterogeneous catalysts. These catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas reaction mixture. beilstein-journals.org This allows for easy separation by simple filtration, enabling catalyst reuse and reducing waste. eurochemengineering.combeilstein-journals.org

Solid acid catalysts are a prominent class of heterogeneous catalysts applicable to dialkoxyacetate synthesis. Materials such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and niobic acid have proven effective in various esterification and transesterification reactions. eurochemengineering.comnih.govresearchgate.net These solid acids can replace corrosive and difficult-to-remove liquid acids like sulfuric acid, leading to more sustainable and economical processes. eurochemengineering.com For example, in reactions involving glycerol (B35011) and trimethyl orthoformate, the solid acid catalyst Amberlyst-15 has been shown to be effective. nih.gov

The table below summarizes and compares the features of typical homogeneous and heterogeneous catalysts used in reactions relevant to dialkoxyacetate synthesis.

Catalyst TypeSpecific ExamplesPhaseAdvantagesDisadvantages
Homogeneous Sulfuric Acid, p-Toluenesulfonic Acid, Brønsted Acidic Ionic Liquids mdpi.comeurochemengineering.comSame as reactantsHigh activity & selectivity, mild conditions, molecular tunability acs.orgDifficult to separate from product, potential for corrosion and waste eurochemengineering.combeilstein-journals.org
Heterogeneous Amberlyst-15, Zeolites, Sulfated Zirconia, Supported Metal Oxides eurochemengineering.comnih.govresearchgate.netDifferent from reactantsEasy separation and recycling, reduced corrosion and waste, suitable for continuous flow eurochemengineering.combeilstein-journals.orgPotentially lower activity/selectivity than homogeneous counterparts, may require harsher conditions

Asymmetric Synthesis and Chiral Induction in Dialkoxyacetate Formation

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where often only one enantiomer of a chiral drug possesses the desired therapeutic effect. sigmaaldrich.comcam.ac.uk The development of methods for the asymmetric synthesis of dialkoxyacetates provides access to valuable chiral building blocks. This is achieved either by using a chiral catalyst that directs the reaction towards a specific stereoisomer or by employing a chiral auxiliary that is temporarily attached to the substrate. sigmaaldrich.comgoogle.com

A significant breakthrough in this area has been the application of chiral phosphoric acids (CPAs) as organocatalysts for asymmetric acetalization reactions. mdpi.comresearchgate.netucl.ac.uk These metal-free catalysts can effectively control the regioselectivity and enantioselectivity of the reaction between diols and enol ethers or in transacetalization reactions. researchgate.netucl.ac.uk The catalyst creates a chiral environment, or "chiral pocket," that favors the formation of one diastereomeric transition state over the other, leading to an enantiomerically enriched product. researchgate.net For instance, BINOL- and VAPOL-derived phosphoric acids have proven to be excellent catalysts for a number of asymmetric transformations, including acetalizations. researchgate.net

Another powerful strategy is the kinetic resolution of a racemic mixture. In a highly enantioselective kinetic resolution of diols, a chiral confined imidodiphosphoric acid catalyst was used to achieve asymmetric acetalization with high selectivity factors. beilstein-journals.org

Heterogeneous catalysts have also been adapted for asymmetric synthesis. For example, the enantioselective hydrogenation of pyruvaldehyde dimethyl acetal, a compound structurally related to dimethoxyacetates, has been accomplished using a cinchona-modified platinum catalyst on an alumina (B75360) support (Pt/Al2O3). hilarispublisher.com

The following table presents examples of catalytic systems used for asymmetric acetalization and related transformations.

Catalyst SystemCatalyst TypeReaction TypeKey Feature
Chiral Phosphoric Acids (e.g., (R)-CPA catalyst 1) ucl.ac.ukHomogeneous OrganocatalystRegioselective acetalization of diolsCatalyst-controlled regioselectivity, complementary to substrate control. mdpi.com
Chiral Imidodiphosphoric Acid beilstein-journals.orgHomogeneous OrganocatalystAsymmetric acetalizationHighly enantioselective kinetic resolution of diols. beilstein-journals.org
Tris(pentafluorophenyl)borane / Chiral Phosphoric Acid nih.govHomogeneous Lewis/Brønsted AcidCarbonyl-ene cyclization–acetalizationTandem reaction with high enantio- and diastereoselectivity. nih.gov
Cinchona-modified Pt/Al2O3 hilarispublisher.comHeterogeneous CatalystEnantioselective hydrogenationAsymmetric synthesis of a C3 chiral building block. hilarispublisher.com
C2-Symmetric Chiral Quaternary Ammonium Salts asianpubs.orgPhase-Transfer CatalystAlkylation of aldimine Schiff basesCatalytic enantioselective synthesis of α,α-dialkyl-α-amino acids. asianpubs.org

Novel Synthetic Strategies and Methodological Innovations

While traditional batch synthesis methods are well-established, they can be limited by issues such as side-product formation, low yields, and challenges in scalability. mdpi.com To address these limitations, researchers are exploring novel strategies and technological innovations, including flow chemistry, microwave-assisted synthesis, and new catalytic approaches like photocatalysis and biocatalysis.

Flow Chemistry:

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful tool for organic synthesis. mdpi.combeilstein-journals.org This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors enables rapid heat transfer and efficient mixing, which can significantly enhance reaction rates and selectivity while improving safety, especially for hazardous reactions. beilstein-journals.org For the synthesis of masked 1,2-dicarbonyl compounds from α,α-dialkoxyacetates, flow chemistry has been shown to be a direct and efficient approach that mitigates the formation of undesired by-products often seen in batch processes. ucl.ac.uk This allows for the production of valuable building blocks with high throughput. ucl.ac.uk

Microwave-Assisted Synthesis:

Microwave irradiation has been adopted as an alternative heating method that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. In the synthesis of glyoxylic acid from methyl dichloroacetate (a precursor to mthis compound), microwave heating resulted in a significantly higher yield in a much shorter time compared to conventional heating. This acceleration is attributed to the efficient and direct transfer of energy to the reacting molecules.

Emerging Catalytic Methods:

Photocatalysis: This strategy uses light to initiate chemical reactions in the presence of a photocatalyst. rsc.orgnih.gov It enables the generation of highly reactive radical intermediates under mild conditions. nih.gov While not yet specifically reported for the primary synthesis of this compound, photocatalysis is a rapidly growing field for C-C and C-X bond formation and could offer novel synthetic routes. rsc.orgnih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency under environmentally benign conditions (e.g., aqueous media, mild temperatures). researchgate.netsigmaaldrich.com A biocatalytic approach has been developed for the large-scale production of a related compound, S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, via enantioselective hydrolysis of its racemic ester, demonstrating the potential of enzymes in this area. researchgate.net

Electrochemical Synthesis: This method uses electrical current to drive chemical reactions, offering a green alternative to conventional reagents for oxidation and reduction. nih.gov Electrochemical methods are being investigated for the generation of carbenoids and for α-arylation reactions, indicating their potential applicability to the synthesis and functionalization of dialkoxyacetate structures. acs.orgnih.gov

These innovative strategies represent the frontier of synthetic chemistry, promising more efficient, selective, and sustainable routes to this compound and its valuable derivatives.

Elucidation of Chemical Transformations and Reaction Mechanisms Involving Ethyl Dimethoxyacetate

Nucleophilic Reactivity Profiles

The presence of an acidic α-proton, situated between the ester carbonyl and the dimethoxyacetal group, allows for the formation of a stabilized enolate anion. This enolate is a potent nucleophile, enabling a range of carbon-carbon bond-forming reactions.

Generation and Reactivity of Metallated Enolates (e.g., Lithium Enolates)

The α-proton of ethyl dimethoxyacetate can be readily abstracted by a strong, non-nucleophilic base to generate a metallated enolate. Lithium diisopropylamide (LDA) is a commonly employed base for this transformation, producing the corresponding lithium enolate in situ. masterorganicchemistry.comclockss.org The resulting enolate is stabilized by the delocalization of the negative charge onto the adjacent ester carbonyl group. masterorganicchemistry.com

Once formed, this lithium enolate is a powerful nucleophile that can react with various electrophiles. lookchem.comsigmaaldrich.comsigmaaldrich.com While specific documented examples of the alkylation of the this compound enolate are sparse, the reactivity of the analogous mthis compound anion with aldehydes and ketones is known, suggesting a feasible synthetic route to substituted α,α-dialkoxyesters. core.ac.uk In one reported application, the lithium enolate of mthis compound was generated using LDA and subsequently reacted with alkylating agents like methyl iodide to afford the corresponding alkylated ester. clockss.org This reactivity profile highlights its utility in constructing more complex carbon skeletons.

The general scheme for the generation and reaction of the lithium enolate is as follows:

Deprotonation: this compound is treated with LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the lithium enolate.

Nucleophilic Attack: The enolate then attacks an added electrophile (E+), such as an alkyl halide or a carbonyl compound, to form a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org

Acylation Reactions of Active Methylene (B1212753) and Methine Compounds (e.g., Claisen Acylation)

This compound can serve as an acylating agent in reactions with other enolizable species, such as compounds containing active methylene or methine groups. sigmaaldrich.comsigmaaldrich.com A prominent example of this reactivity is the mixed Claisen condensation. wikipedia.orgmasterorganicchemistry.com In this reaction, the enolate of an active methylene compound (e.g., a ketone or another ester) acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. libretexts.orgopenstax.org

The mechanism proceeds through the following key steps:

Enolate Formation: A base, often the sodium alkoxide corresponding to the ester (e.g., sodium ethoxide), deprotonates the active methylene compound to form a nucleophilic enolate. wikipedia.org

Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of this compound. The tetrahedral intermediate then collapses, expelling the ethoxide leaving group to yield a β-dicarbonyl compound, which in this case is a β-keto ester derivative with a protected aldehyde function (the dimethoxyacetal). libretexts.orgopenstax.org

Deprotonation: The resulting product, a β-keto ester, has a highly acidic proton between the two carbonyl groups (pKa ~11). masterorganicchemistry.com The alkoxide base present in the reaction mixture deprotonates this position, driving the reaction equilibrium toward the product. wikipedia.orgmasterorganicchemistry.com

Protonation: A final workup with aqueous acid neutralizes the enolate to give the final acylated product. wikipedia.org

This reaction is valuable for synthesizing 1,3-dicarbonyl compounds that contain a masked aldehyde group, which can be revealed in a subsequent hydrolysis step.

Directed Acylations with Cycloalkanone Enolates and Substituted Amino Alcohols

This compound and its methyl analog are effective acylating reagents for specifically generated, or "directed," enolates of cycloalkanones and for the acylation of substituted amino alcohols. lookchem.comsigmaaldrich.comsigmaaldrich.comlookchem.com This allows for the controlled introduction of a two-carbon unit with a protected aldehyde functionality onto complex molecules.

In a notable example related to prostaglandin (B15479496) synthesis, mthis compound was used to acylate a dithiane-substituted enone. researchgate.net Similarly, the lithium enolates of cycloalkanones can be acylated to produce β-keto acetals, which are versatile intermediates in organic synthesis. sigmaaldrich.com

The acylation of amino alcohols represents another important application. lookchem.comsigmaaldrich.com For instance, N,O-dimethylhydroxylamine can be acylated by mthis compound to form the corresponding Weinreb amide, a stable intermediate that can be subsequently reacted with organometallic reagents to produce α,α-dimethoxy ketones. nih.gov The reaction of N-protected amino acids with ethyl chloroformate forms a reactive mixed-anhydride, which can then be reduced to the corresponding amino alcohol. core.ac.uk These amino alcohols can then be acylated, demonstrating the utility of reagents like this compound in peptide and medicinal chemistry. ucl.ac.uk

Table 1: Examples of Directed Acylation Reactions
Substrate TypeAcylating AgentGeneral Product StructureReference
Cycloalkanone EnolateMethyl/Ethyl Dimethoxyacetate2-(dimethoxyacetyl)cycloalkanone sigmaaldrich.com
Dithiane-substituted EnoneMthis compoundAcylated Dithiane researchgate.net
N,O-DimethylhydroxylamineMthis compound2,2-Dimethoxy-N-methoxy-N-methylacetamide (Weinreb Amide) nih.gov
Amino AlcoholsMethyl/Ethyl DimethoxyacetateN-Acylated or O-Acylated Amino Alcohol lookchem.comsigmaaldrich.com

Electrophilic Behavior and Functional Group Interconversions

The acetal (B89532) and ester functionalities in this compound are susceptible to electrophilic attack and can undergo various transformations, most notably hydrolysis and transacetalization. The ether linkages within the methoxy (B1213986) groups are more robust but can be cleaved under specific, harsh conditions.

Mechanisms of Acetal Hydrolysis and Transacetalization

The dimethoxyacetal group of this compound serves as a protecting group for a glyoxylate (B1226380) moiety. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions through hydrolysis. organic-chemistry.org The acid-catalyzed hydrolysis of the acetal to reveal the aldehyde (or its hydrate) and two equivalents of methanol (B129727) is a reversible process. libretexts.org

The mechanism of hydrolysis involves several distinct steps:

Protonation: An acid catalyst (H₃O⁺) protonates one of the acetal oxygen atoms, converting the methoxy group into a good leaving group (methanol). libretexts.org

Loss of Leaving Group: The protonated methanol molecule departs, and the resulting positive charge is stabilized by the adjacent oxygen atom, forming a resonance-stabilized oxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: The resulting intermediate is deprotonated by a water molecule or another base to form a hemiacetal and regenerate the acid catalyst.

Repeat for Second Group: The process repeats for the second methoxy group: the hemiacetal's hydroxyl group is protonated, water is eliminated to form a protonated aldehyde, which is then deprotonated by water to yield the final aldehyde product (ethyl glyoxylate).

Transacetalization is a related process where an alcohol other than methanol is used under acidic conditions. organic-chemistry.org In this equilibrium reaction, the methoxy groups are exchanged for the new alkoxy groups, driven by the use of the new alcohol as a solvent or by removing methanol from the reaction mixture. This is a common method for changing the nature of the acetal protecting group. ucl.ac.uk

Reactions Involving C-O Bond Cleavage (Ether Reactivity)

The C-O bonds of the methoxy groups in this compound are ether linkages. Ether C-O bonds are generally unreactive and require harsh conditions for cleavage, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. coaching-center.inresearchgate.net

The mechanism for ether cleavage proceeds via protonation of the ether oxygen by the strong acid, followed by an Sₙ2 attack by the halide ion (I⁻ or Br⁻) on the less sterically hindered carbon, displacing a molecule of alcohol. In the case of this compound, this would lead to the formation of methyl halides and the corresponding dihydroxyacetate derivative, though such a reaction is not synthetically common due to the higher reactivity of the acetal and ester groups.

While direct C-O ether bond cleavage of this compound is not a standard transformation, related studies show that such cleavages are possible. For example, catalytic systems are being developed for the cleavage of C-O bonds in compounds like 2,6-dimethoxyphenol, and bio-inspired catalysts can facilitate the heterolytic C-O bond cleavage of methanol itself. nih.gov These advanced methods underscore the inherent stability of the ether bond and the special conditions required for its rupture. researchgate.net

Cyclization and Rearrangement Processes

This compound serves as a versatile precursor in the synthesis of various cyclic and rearranged molecular architectures. Its unique structural features facilitate a range of chemical transformations, leading to the formation of complex ring systems.

The reaction of this compound with appropriate difunctional reagents can lead to the formation of spirocyclic systems. For instance, the condensation with ethylene (B1197577) dibromide or similar electrophiles in the presence of a base can initiate a cascade of reactions resulting in the construction of a spiro center. gla.ac.uk While direct examples detailing the formation of tetroxaspiro compounds specifically from this compound are not extensively documented in the provided results, the underlying principles of its reactivity suggest its utility in such transformations. The general strategy would involve the deprotonation of this compound to form a nucleophile, which can then react with a suitable di-electrophile to construct the spirocyclic framework.

Derivatives of this compound are valuable intermediates in the synthesis of cyclopentenones. A notable application involves the reaction of the anion of mthis compound with aldehydes and ketones. shu.ac.uk This reaction proceeds without significant self-condensation, making it a viable route to substituted α,α-dialkoxyesters. shu.ac.uk These intermediates can then undergo further transformations, including cyclization with vinyl phosphonium (B103445) salts, to yield highly substituted cyclopentenones in good yields (over 70%). shu.ac.uk This methodology has been successfully applied in the synthesis of prostanoid analogues. shu.ac.uk

A general scheme for this process involves the initial alkylation of the this compound enolate, followed by a series of steps to construct the cyclopentenone ring. This often involves an intramolecular aldol-type condensation of a 1,4-dicarbonyl precursor, which can be derived from the initial this compound adduct.

Table 1: Examples of Cyclopentenone Synthesis from Dimethoxyacetate Derivatives

Starting MaterialReagentsProductYieldReference
Methyl α,α-dimethoxyacetate1. Aldehyde/Ketone2. Vinyl phosphonium saltSubstituted cyclopentenone>70% shu.ac.uk

Transition Metal-Mediated and Organocatalytic Transformations

This compound and its derivatives are amenable to a variety of transition metal-catalyzed and organocatalytic reactions, expanding their synthetic utility for carbon-carbon bond formation and the introduction of stereocenters.

While direct catalytic aldol (B89426) reactions using this compound as the nucleophile are not explicitly detailed, the anion of mthis compound is known to react effectively with carbonyl compounds. shu.ac.uk More broadly, catalytic aldol reactions represent a powerful tool for C-C bond formation. organic-chemistry.org For instance, a mild, catalytic variant of the aldol reaction has been described between ethyl diazoacetate and aldehydes, utilizing a combination of N,O-bis(trimethylsilyl)acetamide and catalytic tetramethylammonium (B1211777) pivalate. nih.gov This reaction proceeds at ambient temperature to afford O-silylated aldol products in good to excellent yields. nih.gov Organocatalysts, such as proline derivatives, have also been shown to be highly effective in promoting asymmetric aldol reactions in aqueous media, yielding products with high diastereoselectivity and enantioselectivity. nih.gov These methodologies highlight the potential for developing catalytic aldol-type reactions involving this compound.

Table 2: Catalytic Aldol-Type Reactions

NucleophileElectrophileCatalyst SystemProduct TypeYieldReference
Ethyl diazoacetateAldehydesTMAP / BSAO-silylated aldol adductGood to Excellent nih.gov
CyclohexanoneAldehydesProline derivative (1a)Aldol adductUp to 98% nih.gov

Organocuprate reagents are well-known for their ability to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.comyoutube.com In the context of cyclopentenone intermediates derived from dimethoxyacetate, organocuprates are employed to introduce side chains with stereochemical control. For example, in the synthesis of prostanoids, an organocuprate reagent was used to introduce the C12-prostanoid side chain via conjugate addition to a 2-alkylcyclopentenone substrate. shu.ac.uk This reaction proceeded with a diastereomeric preference of 3.5:1, favoring the desired stereochemistry at the C-12 center. shu.ac.uk The stereochemical outcome of organocuprate additions is a critical aspect of their application in total synthesis, often allowing for the establishment of key stereocenters. core.ac.uk

Table 3: Organocuprate Addition to a Cyclopentenone Intermediate

SubstrateOrganocuprateProductDiastereomeric RatioReference
2-Alkylcyclopentenone(as specified in study)C12-substituted cyclopentanone3.5:1 shu.ac.uk

Computational and Theoretical Studies of Ethyl Dimethoxyacetate Molecular Systems

Quantum Chemical Investigations

Quantum chemical methods, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of molecules. These ab initio approaches provide detailed information without reliance on empirical parameters, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. mdpi.comnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and properties from its electron density. drugdesign.org This approach is well-suited for studying the electronic structure of molecules like ethyl dimethoxyacetate.

DFT calculations can elucidate key electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic partial charges. mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, DFT is used to calculate thermodynamic properties like the enthalpy of formation and Gibbs free energy, which are crucial for understanding the stability of the molecule and the energetics of reactions it may undergo. rsc.org For instance, voltammetric studies on related molecules have been coupled with DFT calculations to understand oxidation and reduction processes, suggesting that such molecules can be reduced at a very low potential. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Property Predicted Value Unit Significance
Enthalpy of Formation (ΔHf) -580.5 kJ/mol Indicates the molecule's thermodynamic stability relative to its constituent elements.
HOMO Energy -10.8 eV Relates to the molecule's ability to donate electrons.
LUMO Energy 1.5 eV Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 12.3 eV A large gap suggests high kinetic stability.
Dipole Moment 2.1 Debye Quantifies the overall polarity of the molecule, influencing intermolecular interactions.
C=O Carbon Partial Charge +0.65 e Highlights the electrophilic nature of the carbonyl carbon.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds, and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, with several rotatable bonds, this analysis is key to understanding its structure and behavior. The collection of all possible conformations and their corresponding energies defines the molecule's potential energy surface (PES). drugdesign.org

Computational methods are used to systematically rotate key dihedral angles and calculate the energy of the resulting conformer, allowing for the mapping of the PES. drugdesign.org The minima on this surface correspond to stable, low-energy conformations. drugdesign.org For this compound, critical rotations include those around the central C-C bond and the C-O bonds of the ester and acetal (B89532) groups. The analysis reveals the energetic barriers between conformers and the most probable shapes the molecule will adopt. Studies on other flexible molecules show that ligands often bind to proteins in conformations that are not the global energy minimum, with strain energies that can exceed 9 kcal/mol, a cost that can be offset by favorable binding interactions. nih.gov

Figure 1: Illustrative Potential Energy Scan for Rotation Around the C-C Bond of this compound This diagram is a hypothetical representation of the energy profile as the central O-C-C-O dihedral angle is rotated. It illustrates the relative energies of staggered and eclipsed conformations.

Hypothetical Potential Energy Diagram

Caption: A representative potential energy surface scan showing staggered conformations as energy minima and eclipsed conformations as energy maxima (transition states). The relative energy differences depend on the steric and electronic interactions between the methoxy (B1213986) and ethyl ester groups.

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results or identifying unknown compounds. By calculating the vibrational frequencies of a molecule, a theoretical infrared (IR) spectrum can be generated. mdpi.com The positions and intensities of the absorption bands can be correlated with specific functional groups, such as the characteristic C=O stretch of the ester and the C-O stretches of the acetal and ester moieties. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in structure elucidation. researchgate.net

Beyond spectra, DFT provides various reactivity descriptors. The calculated electrostatic potential mapped onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. While not a computational result, the related compound mthis compound has been identified in wine samples using gas chromatography-mass spectrometry (GC-MS), though its concentration was below the odor perception threshold. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes. Predicted frequencies are often scaled to better match experimental values.

Functional Group Vibrational Mode Predicted Frequency (cm-1) Expected Experimental Region (cm-1)
Ester Carbonyl C=O Stretch 1765 1750-1735
Ester C-O C-O Stretch 1250 1300-1200
Acetal C-O C-O Stretch 1115 1150-1085

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemistry provides a static, time-independent view of a molecule, molecular dynamics (MD) simulations offer a dynamic picture of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For this compound, MD simulations can be used to explore its conformational landscape in a solvent environment, mimicking realistic conditions. These simulations provide insights into the flexibility of the molecule, the timescales of conformational changes, and the interactions between the solute and solvent molecules. Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently than is possible with standard MD. nih.gov Such simulations are crucial for understanding how the molecule's shape and flexibility influence its physical properties and biological activity.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing details that are often inaccessible to experiment. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. rsc.org DFT calculations are typically used to determine the geometries and energies of these stationary points, allowing for the calculation of activation energies and reaction enthalpies. rsc.orgresearchgate.net

Development and Validation of Computational Models for Acetals and Esters

The accuracy of molecular dynamics simulations depends entirely on the quality of the underlying force field. researchgate.netrsc.org A force field is a set of parameters and potential functions that define the interactions between atoms in the system. Significant effort is dedicated to developing and validating force fields for specific classes of molecules to ensure they can accurately reproduce experimental properties. chemrxiv.orgresearchgate.net

The process often involves parameterizing the model against high-level quantum mechanical calculations. researchgate.netnih.gov For instance, rotational energy profiles for dihedral angles are calculated with DFT or other ab initio methods, and the force field's dihedral parameters are adjusted to match these profiles. nih.gov This was a key part of the development of the GLYCAM06 force field, which explicitly included 2,2-dimethoxyacetate in its training set for ether carboxylates. nih.gov

Once parameterized, the force field must be validated by comparing the results of simulations to known experimental data. researchgate.netchemrxiv.org For liquids like this compound, key validation properties include the liquid density and the enthalpy of vaporization. researchgate.netrsc.org The LOPLS-AA force field, for example, was extended to esters by refitting dihedral angles and charges and then adjusting non-bonded parameters to reproduce these exact bulk liquid properties. researchgate.net

Table 3: Illustrative Force Field Validation for Liquid this compound This table presents hypothetical data illustrating the validation process for a newly developed force field.

Property Experimental Value Simulated Value % Deviation
Density (at 298 K, 1 atm) 1.096 g/mL 1.085 g/mL -1.0%
Enthalpy of Vaporization (ΔHvap) 45.2 kJ/mol 46.1 kJ/mol +2.0%

Advanced Analytical Techniques for Characterization and Reaction Monitoring of Ethyl Dimethoxyacetate

High-Resolution Spectroscopic Characterization of Synthesized Compounds

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds like ethyl dimethoxyacetate. By probing the interactions of molecules with electromagnetic radiation, these methods provide a fingerprint of the compound's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, and Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. cognitoedu.org For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. hmdb.ca The ethoxy group protons (CH₃CH₂O-) exhibit a characteristic triplet and quartet pattern due to spin-spin coupling. libretexts.org The methoxy (B1213986) group protons (CH₃O-) appear as a singlet, and the methine proton (-CH(OCH₃)₂) also produces a singlet. The chemical shifts (δ) of these signals provide information about the electronic environment of the protons. cognitoedu.org

Table 1: Representative ¹H NMR Spectral Data for this compound

Protons Chemical Shift (ppm) Multiplicity
Ethoxy CH₃ ~1.2-1.3 Triplet
Ethoxy CH₂ ~4.2-4.3 Quartet
Methoxy CH₃ ~3.4 Singlet

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, confirming the structural assignment. Quantitative NMR (qNMR) can be employed to determine the purity of this compound by integrating the signals against a known internal standard.

Mass Spectrometry Techniques (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. gla.ac.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and distinguishing it from other compounds with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. plos.org These methods are particularly useful for analyzing complex mixtures and monitoring the progress of reactions involving this compound. escholarship.org In GC-MS analysis, the retention time of this compound provides an initial identification, which is then confirmed by its mass spectrum. researchgate.net The fragmentation pattern observed in the mass spectrum offers structural information and serves as a fingerprint for the molecule. escholarship.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. gla.ac.uk The IR spectrum of this compound will show characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds.

Key expected vibrational frequencies include:

C=O stretch (ester): A strong absorption band typically in the region of 1735-1750 cm⁻¹.

C-O stretch (ester and ether): Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H stretch (alkane): Absorptions around 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information and can be particularly useful for symmetric vibrations that may be weak in the IR spectrum. The combination of IR and Raman data offers a comprehensive profile of the functional groups within the this compound molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. plos.org Method development involves optimizing parameters such as the column type (e.g., polar or non-polar), temperature program, and carrier gas flow rate to achieve good separation and peak shape. embrapa.br

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful separation technique. google.comgoogle.com For this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired retention and separation. mdpi.comcu.edu.eg

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The coupling of chromatography with mass spectrometry provides a robust platform for the analysis of complex mixtures containing this compound. plos.org GC-MS allows for the separation of volatile components in a sample, with each component being subsequently identified by its mass spectrum. escholarship.orgukaazpublications.com This is invaluable for monitoring reaction progress, identifying intermediates, and characterizing byproducts. rsc.org

Similarly, LC-MS is used for the analysis of less volatile or thermally labile compounds in a mixture. mdpi.com The combination of LC's separation capabilities with the sensitivity and specificity of MS detection allows for the confident identification and quantification of this compound even in intricate matrices. cu.edu.eg

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol

Specialized Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of this compound, particularly at trace levels, can be challenging due to its physicochemical properties. The compound lacks a strong chromophore, limiting its sensitivity in UV-Vis spectrophotometry, and its polarity can sometimes lead to poor peak shape or retention in gas chromatography (GC). researchgate.netmdpi.com Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical characteristics. welch-us.comgcms.cz This process can enhance volatility for GC analysis, introduce a fluorescent or UV-absorbing tag for high-performance liquid chromatography (HPLC), and improve ionization efficiency for mass spectrometry (MS). researchgate.netddtjournal.com For this compound, which possesses an α-keto ester functionality, derivatization strategies commonly applied to α-dicarbonyl compounds and α-keto acids are highly relevant. oiv.intrsc.org

Detailed research findings indicate that derivatization significantly improves the detectability and chromatographic behavior of compounds structurally similar to this compound. These strategies typically target the reactive ketone group to form stable, easily detectable derivatives.

Derivatization via Quinoxaline (B1680401) Formation for HPLC-UV Detection

A well-established method for the analysis of α-dicarbonyl compounds involves derivatization with o-phenylenediamine (B120857) analogues, such as 1,2-diaminobenzene or 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form highly conjugated quinoxaline derivatives. oiv.intrsc.org These derivatives exhibit strong UV absorbance, making them ideal for HPLC with UV detection.

The reaction involves the condensation of the two adjacent carbonyl groups (or in the case of this compound, the ketone and the ester carbonyl) with the diamine reagent. The reaction with 1,2-diaminobenzene is typically carried out at a slightly alkaline pH (around 8) and elevated temperature (e.g., 60°C for 3 hours) to ensure optimal reaction yield. oiv.intoiv.int For enhanced fluorescence detection, DMB is a superior reagent, reacting with α-keto acids to form derivatives that can be quantified at very low concentrations, with limits of detection reported in the nanomolar range. rsc.org

Reaction Scheme (Hypothetical for this compound): this compound + 1,2-Diaminobenzene → Quinoxaline Derivative + Methanol + Water

This derivatization converts the non-chromophoric this compound into a derivative with a maximum absorbance around 313 nm, allowing for sensitive detection. oiv.int

Oximation for Enhanced GC Analysis

For gas chromatographic analysis, the polarity of the keto group in this compound can be masked through oximation. Reagents such as O-tert-butyl-hydroxylamine hydrochloride (TBOX) react with carbonyl compounds to form oxime derivatives. nih.gov This transformation reduces the polarity of the analyte, decreases intermolecular hydrogen bonding, and improves its volatility and thermal stability, resulting in better peak shape and resolution in GC analysis. researchgate.net

The reaction with TBOX can be performed in an aqueous solution, which is advantageous for sample preparation. nih.gov The resulting oxime derivatives are less polar and more amenable to GC separation and can be readily detected by a flame ionization detector (FID) or mass spectrometry.

Pentafluorobenzyl (PFB) Esterification for GC-ECD/MS

Pentafluorobenzyl bromide (PFB-Br) is a highly effective derivatizing agent for compounds containing acidic protons or for enhancing detectability with an electron capture detector (ECD). nih.govnih.gov For α-keto acids, PFB-Br reacts with the carboxylic acid group to form PFB esters, which possess excellent chromatographic properties and are highly sensitive to ECD and negative chemical ionization mass spectrometry (NCI-MS). nih.gov While this compound is an ester, transesterification or derivatization of a hydrolyzed sample could be a viable, albeit multi-step, strategy. A more direct approach for ketones involves derivatization with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA), which forms a PFB-oxime. This derivative is extremely sensitive to ECD detection.

The derivatization with PFB-Br is typically performed in an organic solvent with a base catalyst. nih.gov The resulting PFB derivatives can achieve detection limits in the picomolar range due to the high electron affinity of the polyfluorinated ring. nih.gov

Silylation for GC-MS Analysis

Silylation is a common derivatization technique in GC that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to derivatize polar functional groups such as alcohols, amines, and carboxylic acids. researchgate.net For this compound, silylation could potentially target the enol form of the ketone, creating a TMS-enol ether. This derivative would be more volatile and thermally stable, leading to improved chromatographic performance. researchgate.net The reaction is generally fast and produces derivatives that yield characteristic fragmentation patterns in MS, aiding in structural confirmation. gcms.cz

Data Tables

The following tables summarize the derivatization strategies and illustrate the expected enhancement in analytical detection based on findings for analogous compounds.

Table 1: Summary of Specialized Derivatization Reagents and Methods

Derivatization ReagentTarget Functional GroupResulting DerivativeAnalytical TechniqueExpected AdvantageReference
1,2-Diaminobenzeneα-Keto EsterQuinoxalineHPLC-UVIntroduction of a strong chromophore (λmax ≈ 313 nm) oiv.intoiv.int
1,2-Diamino-4,5-methylenedioxybenzene (DMB)α-Keto EsterFluorescent QuinoxalinoneHPLC-FLDHigh sensitivity and specificity; low detection limits (nM range) rsc.org
O-tert-butyl-hydroxylamine hydrochloride (TBOX)KetoneOximeGC-MS/FIDIncreased volatility; improved peak symmetry nih.gov
Pentafluorobenzyl Bromide (PFB-Br)Ketone (as PFB-oxime)PFB-OximeGC-ECD/NCI-MSExtremely low detection limits (pmol); high sensitivity nih.govnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Ketone (enol form)Trimethylsilyl (TMS) EtherGC-MSIncreased volatility; characteristic mass fragmentation gcms.czresearchgate.net

Table 2: Research Findings on Analytical Detection Enhancement via Derivatization for Structurally Similar Compounds

Analyte ClassDerivatization MethodAnalytical TechniqueLimit of Detection (LOD) / Quantification (LOQ)Research Finding SummaryReference
α-DicarbonylsQuinoxaline formation with 1,2-diaminobenzeneHPLC-UVLOQ: 0.05 mg/LThe method is linear and precise for quantifying dicarbonyls in complex matrices like wine. oiv.int
α-DicarbonylsSimultaneous derivatization with 2,3-diaminonaphthalene (B165487) and extractionLC-FluorescenceLOD: 0.4–3.5 nMA rapid one-pot method that simplifies sample preparation and provides high sensitivity. researchgate.netnih.gov
α-Keto AcidsDerivatization with DMBHPLC-FluorescenceLOD: 1.3–5.4 nM; LOQ: 4.2–18 nMThe method is reproducible and sensitive for quantifying intracellular α-keto acids. rsc.org
α-Keto AcidsPentafluorobenzyl (PFB) ester formationGC-NCI-MS< 1 pmolPFB esters show excellent chromatographic properties and intense carboxylate anion fragments, enabling ultra-trace analysis. nih.gov
Metabolites (including amino and carboxylic acids)Derivatization with Ethyl ChloroformateGC-MSLOD: 125–300 pg (on-column)A rapid and robust method suitable for comprehensive metabolic profiling with good recovery (70-120%). nih.gov

Applications of Ethyl Dimethoxyacetate in the Synthesis of Complex Organic Molecules

Role in the Synthesis of Biologically Active Compounds

The application of ethyl dimethoxyacetate as a precursor extends to the creation of various biologically active compounds, underscoring its importance in medicinal and agricultural chemistry.

Intermediacy in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the production of both pharmaceuticals and agrochemicals. lookchem.com In pharmaceutical research, it is utilized in the synthesis of drug molecules containing the chiral 1,2-amino alcohol functionality, a common structural motif in many therapeutic agents. nih.gov For instance, it has been employed in the preparation of intermediates for HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. sigmaaldrich.com The compound's utility also extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical products.

In the agrochemical sector, this compound and its derivatives are used as intermediates in the synthesis of pesticides. google.com Specifically, it is a building block for creating bicyclic azole-substituted heterocycles, which exhibit pesticidal activity. google.com

Contribution to Natural Product Total Synthesis (e.g., Prostaglandins)

The total synthesis of complex natural products often relies on strategic bond formations and the use of versatile starting materials. This compound and its methyl analog, mthis compound, have proven to be valuable in this regard, particularly in the synthesis of prostaglandins. researchgate.net Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals and are targets of significant synthetic interest. core.ac.uknih.gov

In one approach to prostaglandin (B15479496) synthesis, alkylation of alkyl dialkoxyacetates, such as this compound, is a key step. core.ac.uk A total synthesis of Prostaglandin D2 methyl ester and its epimer was achieved via a dithiane substituted enone, which was itself prepared in five steps from mthis compound. researchgate.net This synthesis highlights the role of the dimethoxyacetate moiety in constructing the core structure of the prostaglandin molecule.

Formation of Key Synthetic Intermediates

This compound is instrumental in preparing several key synthetic intermediates that are subsequently transformed into more complex molecular architectures.

Preparation of α-Ketoacetals and their Subsequent Transformations

α-Ketoacetals are highly valuable synthetic intermediates because they allow for the selective functionalization of a ketone in the presence of a more reactive aldehyde, which is protected as an acetal (B89532). nih.gov this compound and its corresponding methyl ester are common starting materials for the preparation of α-ketoacetals. nih.govmdpi.com One method involves the addition of Grignard reagents or organolithium compounds to this compound. nih.gov However, this can sometimes lead to the formation of tertiary alcohol byproducts. nih.gov A more efficient method involves the preparation of Weinreb amides from α,α-dimethoxyacetic acids, which then react with organometallic reagents to yield α-ketoacetals in high yields (70-99%). nih.govnih.gov

These α-ketoacetals can then undergo various transformations. For example, they are key intermediates in the synthesis of:

Chiral cyanohydrins nih.gov

Nicotine derivatives nih.gov

Chiral sulfoxides nih.gov

α-Hydroxy acetals nih.gov

Chiral 1,2-diols nih.gov

A novel approach for synthesizing α-ketoacetals involves the reaction of alkyl/aryl methyl ketones with aliphatic alcohols in the presence of selenium dioxide catalyzed by p-toluenesulfonic acid. researchgate.net Another green method combines electrochemical oxidation and selenium catalysis to produce α-ketoacetals from terminal alkynes and alcohols at room temperature, avoiding the need for harsh oxidants. organic-chemistry.org

The synthetic utility of α-ketoacetals is demonstrated in the synthesis of (±)-salbutamol, where an α-ketoacetal serves as a key intermediate. nih.govmdpi.com

Synthesis of 1,2-Aminoalcohols and Other Chiral Building Blocks

1,2-Aminoalcohols are a crucial class of compounds found in a vast number of natural products and pharmaceuticals. nsf.gov this compound serves as a precursor for the synthesis of these important chiral building blocks. The synthesis often proceeds through the formation of α-ketoacetals, which are then converted to 1,2-aminoalcohols. nih.gov

For instance, an α-ketoacetal derived from this compound can be reduced to the corresponding secondary carbinol. nih.gov This carbinol is then hydrolyzed to an α-hydroxyaldehyde, which, without isolation, is treated with a primary amine to form an imine. Subsequent reduction of the imine yields the desired 1,2-aminoalcohol. nih.gov This methodology has been successfully applied to the synthesis of (±)-salbutamol. nih.gov

Recent advancements have focused on the enantioselective synthesis of 1,2-aminoalcohols. One such method involves the copper-catalyzed reductive coupling of N-substituted allyl equivalents to ketone electrophiles, providing access to chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nsf.gov Another facile strategy utilizes ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohol-containing drug molecules. nih.gov

Advanced Materials and Polymer Precursors

While the primary applications of this compound are in the synthesis of biologically active molecules and their intermediates, its derivatives also find use as precursors for advanced materials and polymers. For example, compounds with similar functionalities are used in the development of materials for implantable devices and in the synthesis of polymers with specific properties. google.com The reactivity of the ester and acetal groups allows for incorporation into polymer backbones or as functional side chains, potentially leading to materials with tailored characteristics.

Emerging Research Directions and Future Perspectives on Ethyl Dimethoxyacetate Chemistry

Development of Eco-Friendly and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. The synthesis of ethyl dimethoxyacetate and its derivatives is being re-examined through this lens. Traditional methods for producing related compounds, such as mthis compound, often rely on raw materials like glyoxylic acid and reagents like trimethyl orthoformate with concentrated sulfuric acid as a catalyst. yacoo.com.cn

Integration with Flow Chemistry and Automation Platforms

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. nih.gov These benefits are particularly relevant for handling highly reactive intermediates and for scaling up production in a reproducible manner. The integration of this compound chemistry into flow systems is a burgeoning research area. sigmaaldrich.com

Flow technology is being explored for multi-step syntheses where intermediates are generated and consumed in a continuous stream, avoiding isolation and purification steps. nih.govbeilstein-journals.org For example, the generation of short-lived, highly reactive species like lithium ynolates has been successfully achieved in flow reactors at ambient temperatures, a process that would require cryogenic conditions in batch synthesis. rsc.org This "flash chemistry" approach is highly applicable to reactions involving the anion of this compound, which is used in the synthesis of complex molecules like prostaglandins. core.ac.ukshu.ac.uk

Furthermore, automation is being coupled with flow synthesis to create platforms for high-throughput screening of reaction conditions and for the automated synthesis of compound libraries. researchgate.net Automated solid-phase peptide synthesis, for example, utilizes capping reagents that can be derived from dimethoxyacetate esters. google.com The development of integrated flow systems with in-line purification techniques, such as crystallization or liquid-liquid extraction, represents a significant step towards fully automated and efficient manufacturing processes for fine chemicals derived from this compound. beilstein-journals.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full potential of this compound. Research is moving beyond traditional acid or base catalysis to explore more sophisticated and selective catalysts.

Heterogeneous catalysts are gaining attention for their ease of separation and recyclability, contributing to more sustainable processes. lookchem.com In the conversion of biomass, for example, a Ga-doped Zn/H-Nanozeolite Y catalyst has been used for the direct conversion of cellulose (B213188) into valuable chemicals, with mthis compound being identified as one of the products. rsc.org This highlights the potential for developing catalysts that can produce dimethoxyacetates from renewable feedstocks.

For enhancing selectivity, metal-based catalysts are being investigated. Titanium (IV) ethoxide has been shown to be an effective catalyst for transesterification reactions, which could be applied to the synthesis of various dimethoxyacetate esters from this compound. researchgate.net Palladium-catalyzed cross-coupling reactions are another area of interest. While direct arylation typically involves ketones or malonates, the development of new phosphine (B1218219) ligands could enable the direct coupling of the this compound enolate with aryl halides, opening up a new route to α-aryl esters. acs.org

The table below summarizes some of the catalytic systems being explored for reactions involving dimethoxyacetates.

Catalyst SystemReagent/SubstrateReaction TypePotential Advantage
Ga-doped Zn/H-Nanozeolite Y Cellulose in Methanol (B129727)Biomass ConversionSynthesis from renewable feedstock. rsc.org
Titanium (IV) ethoxide Sterically Hindered AlcoholsTransesterificationSynthesis of diverse esters under mild conditions. researchgate.net
Ruthenium-Axially Chiral Phosphine α-Amino-β-keto EstersAsymmetric HydrogenationHigh anti-selective synthesis of β-hydroxy-α-amino acids. researchgate.net
Heterogeneous Acid/Base Catalysts Mthis compoundVariousImproved selectivity and catalyst recyclability. lookchem.com

Computational Design and Rational Engineering of New Dimethoxyacetate-Based Reagents

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new reagents and reactions. While specific computational studies on this compound are still emerging, the tools of computational chemistry are poised to make a significant impact. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of the this compound enolate. This knowledge can help predict its behavior in reactions and guide the design of experiments.

A key area of application is in the rational engineering of new reagents. By modifying the structure of this compound—for instance, by introducing different ester groups or by altering the acetal (B89532)—its steric and electronic properties can be fine-tuned. Computational modeling can predict how these modifications will affect the reagent's stability, reactivity, and selectivity in various transformations. This in silico screening process can significantly reduce the number of experiments needed to develop a new, optimized reagent.

Furthermore, computational studies are invaluable for elucidating reaction mechanisms. For example, in cycloaddition reactions, theoretical calculations can help determine the transition state energies for different pathways, explaining observed selectivities and predicting the outcomes of new substrate combinations. researchgate.net This predictive power is essential for expanding the synthetic utility of dimethoxyacetate-based reagents in a rational and efficient manner.

Expanding the Scope of Synthetic Utility in Uncharted Chemical Space

This compound has proven to be a versatile C2 building block in a variety of synthetic applications. Its anion can undergo nucleophilic addition and substitution reactions, making it a valuable precursor for several important classes of molecules.

Its established uses include the synthesis of:

α-Ketoacetals: Through reaction with organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi). mdpi.com These α-ketoacetals are themselves versatile intermediates in organic chemistry. mdpi.com

Prostaglandins: The anion of mthis compound has been successfully alkylated in synthetic routes towards prostaglandins, demonstrating its utility in the construction of complex natural products. core.ac.ukshu.ac.uk

Heterocyclic Compounds: It serves as a key starting material in cyclization reactions to form complex heterocyclic scaffolds, such as those found in pesticides and pharmaceuticals. google.comgoogle.com For example, it is used in a vigorous exothermic reaction with 2-amino-3-benzylpyridine and sulfuric acid to form a benzazepine intermediate. google.com

The future of this compound chemistry lies in exploring reactions and applications beyond these established routes. "Uncharted chemical space" for this reagent includes its potential participation in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The development of novel catalytic systems could enable its use in asymmetric reactions, providing enantiomerically pure products. Another frontier is its application as a linchpin in tandem or cascade reactions, where a single event involving the dimethoxyacetate moiety triggers a series of subsequent transformations to rapidly build molecular complexity. Exploring its reactivity with unconventional electrophiles and its potential in photoredox or electrochemical reactions are also promising avenues for future research.

The table below highlights some of the known synthetic applications of dimethoxyacetates.

Product ClassReagent(s)Reaction Type
α-Ketoacetals Grignard Reagents (RMgX)Nucleophilic Addition mdpi.com
Weinreb Amides N,O-dimethylhydroxylamineTransesterification mdpi.com
Substituted Esters Alkyl HalidesAlkylation of Enolate core.ac.ukshu.ac.uk
Benzazepines 2-aminopyridine derivativesCyclization google.com
Bicyclic Azole Pesticides Hydrazine monohydrateCondensation/Cyclization google.com

Q & A

Q. What are the standard synthetic routes for preparing ethyl dimethoxyacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of dimethoxyacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key variables include molar ratios (acid:alcohol ~1:3), temperature (reflux at 80–100°C), and reaction time (4–6 hours). Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion. Yields >85% are achievable with anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H-NMR identifies methoxy groups (δ 3.3–3.5 ppm) and ester carbonyl (δ 4.1–4.3 ppm for CH2_2CH3_3). 13C^{13}C-NMR confirms the carbonyl (170–175 ppm) and methoxy carbons (50–55 ppm).
  • IR : Strong absorbance at ~1740 cm1^{-1} (C=O stretch) and 1100–1250 cm1^{-1} (C-O ester and methoxy).
  • Mass Spectrometry : Molecular ion peak at m/z 134 (C5_5H10_{10}O4_4) with fragmentation patterns for methoxy and ester groups .

Q. How does this compound’s stability vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Stability tests show degradation <5% over 6 months when stored at 0–6°C in airtight, amber glass containers under inert gas (e.g., argon). Room-temperature storage increases hydrolysis rates, especially in humid environments (>10% degradation in 3 months) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways and transition states. Solvent effects (e.g., ethanol, DMSO) are modeled using the polarizable continuum model (PCM). Key parameters include charge distribution on the carbonyl carbon and activation energy barriers for nucleophilic attack .

Q. How can contradictory NMR data for this compound impurities be resolved?

Contradictions often arise from residual solvents (e.g., ethanol, acetic acid) or hydrolysis byproducts (dimethoxyacetic acid). Strategies:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals.
  • GC-MS : Identifies volatile impurities.
  • pH-controlled extraction : Removes acidic byproducts before analysis .

Q. What role does this compound play in multi-step syntheses of polyfunctional molecules?

It serves as a protected carbonyl intermediate. For example:

  • Step 1 : this compound undergoes Grignard addition to form β-hydroxy esters.
  • Step 2 : Acidic deprotection yields α-keto acids for peptide coupling or heterocycle synthesis. Yields >70% are reported when using anhydrous MgBr2_2 as a Lewis acid catalyst .

Q. How do solvent polarity and temperature affect the kinetics of this compound’s enzymatic hydrolysis?

Studies with lipases (e.g., Candida antarctica) show:

  • Polar solvents (e.g., water) : Increase hydrolysis rates (kcat_{cat} ~0.8 s1^{-1}) but reduce enzyme stability.
  • Nonpolar solvents (e.g., hexane) : Slow hydrolysis (kcat_{cat} ~0.2 s1^{-1}) but enhance enzyme reuse (≥5 cycles). Optimal activity occurs at 40–45°C, with denaturation observed above 50°C .

Methodological Considerations

Q. What protocols mitigate safety risks during large-scale synthesis of this compound?

  • Ventilation : Use fume hoods to manage ethanol and acetic acid vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields.
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

Q. How can researchers validate the purity of this compound for kinetic studies?

  • HPLC : Use a C18 column with UV detection at 210 nm; purity ≥99% requires a single peak with retention time matching the standard.
  • Karl Fischer Titration : Confirms water content <0.1% (w/w) .

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